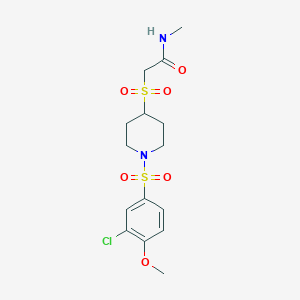

2-((1-((3-chloro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Description

Properties

IUPAC Name |

2-[1-(3-chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]sulfonyl-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O6S2/c1-17-15(19)10-25(20,21)11-5-7-18(8-6-11)26(22,23)12-3-4-14(24-2)13(16)9-12/h3-4,9,11H,5-8,10H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEPOEQVCKUVHHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-((3-chloro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide represents a novel class of sulfonamide derivatives that exhibit significant biological activity. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₁₆H₁₈ClN₃O₄S₂

- Molecular Weight : 433.9 g/mol

- CAS Number : 2034620-01-2

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Sulfonyl Chloride : The precursor, 3-chloro-4-methoxybenzenesulfonic acid, is reacted with thionyl chloride to produce the sulfonyl chloride.

- Nucleophilic Substitution : This intermediate is then reacted with piperidine to form the sulfonyl piperidine derivative.

- Final Modification : The N-methylacetamide group is introduced through acylation reactions, yielding the final product.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonamide moiety is known to inhibit certain enzymes, while the piperidine ring may enhance binding affinity to biological targets.

Antimicrobial Properties

Recent studies have shown that derivatives containing the piperidine and sulfonamide functionalities possess significant antimicrobial activity. For instance:

- Antifungal Activity : Compounds similar to this sulfonamide derivative have demonstrated effectiveness against Candida auris, with Minimum Inhibitory Concentrations (MIC) ranging from 0.24 to 0.97 μg/mL .

Antitumor Activity

Research indicates that compounds with similar structures can induce apoptosis in cancer cells and arrest the cell cycle in the S-phase, suggesting potential antitumor properties .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are implicated in various diseases, including Alzheimer's and bacterial infections .

Case Studies

- Study on Antifungal Efficacy :

- Antitumor Mechanisms :

Comparative Analysis

| Property | This compound | Related Piperidine Derivatives |

|---|---|---|

| Molecular Weight | 433.9 g/mol | Varies |

| Antimicrobial Activity | Effective against C. auris (MIC: 0.24 - 0.97 μg/mL) | Similar efficacy reported |

| Antitumor Activity | Induces apoptosis and cell cycle arrest | Confirmed in multiple studies |

| Enzyme Inhibition | AChE and urease inhibitors | Common among piperidine derivatives |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

Key Compounds for Comparison:

Compound 6d (): Contains a benzhydrylpiperazine group and sulfamoyl-linked benzene.

W-18 (): A 2-piperidinylidene sulfonamide with 4-nitrophenylethyl and 4-chlorophenyl groups.

N-(1-(4-chlorophenyl)-2-((N,4-dimethylphenyl)sulfonamido)ethyl)acetamide (3f) (): Features a 4-chlorophenyl and dimethylphenyl sulfonamide.

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide (): Dichlorophenyl and pyrazolyl acetamide.

Table 1: Structural and Physical Comparison

Pharmacological and Functional Differences

- Target Compound vs. W-18 : While both contain sulfonamide-piperidine scaffolds, W-18’s 2-piperidinylidene core and nitrophenylethyl group confer opioid-like activity, contrasting with the target’s 4-piperidinyl and methoxyphenyl groups, which may favor different receptor interactions (e.g., kinase or protease inhibition) .

- Target vs. Compound : The dichlorophenyl and pyrazolyl groups in enhance antimicrobial activity, whereas the target’s methoxy group may improve metabolic stability .

Physicochemical Properties

- Hydrogen Bonding : Dual sulfonyl groups in the target compound may improve solubility relative to ’s acetamide, which relies on pyrazolyl interactions .

Q & A

Q. What computational tools predict the compound’s metabolic stability?

- Methodological Answer : Use Schrödinger’s ADMET Predictor or SwissADME to estimate cytochrome P450 metabolism. Validate with microsomal stability assays (human liver microsomes + NADPH) and UPLC-QTOF analysis for metabolite ID .

Q. How does the sulfonamide group influence pharmacokinetic properties?

- Methodological Answer : Sulfonamides enhance solubility (via H-bonding) but may reduce permeability. Quantify logD (octanol/water) at pH 7.4 and correlate with in vivo PK (e.g., rat IV/PO studies). Modify substituents (e.g., methoxy groups) to balance solubility and BBB penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.